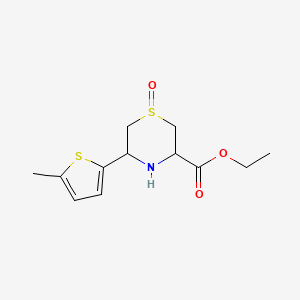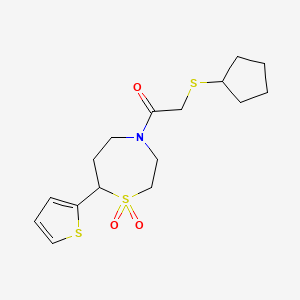
2-(Cyclopentylthio)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylthio)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a synthetic compound known for its unique chemical structure combining a cyclopentylthio group, a thiophen ring, and a thiazepan scaffold
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : The unique structure of this compound makes it a potential catalyst in various organic reactions.
Materials Science: : Its functional groups allow for incorporation into polymers and other advanced materials, imparting specific properties.
Biology and Medicine
Drug Development: : Due to its structural complexity, it can be a candidate for drug discovery, particularly as enzyme inhibitors or receptor modulators.
Biochemical Studies: : It can serve as a probe to study sulfur-based biochemical pathways.
Industry
Specialty Chemicals: : Used in the synthesis of high-value specialty chemicals due to its reactive groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves a multi-step process:
Thiazepane Ring Formation: : This step typically involves the cyclization of an appropriate precursor with sulfur-containing reagents under controlled conditions.
Thioether Formation:
Ketone Functionalization: : The final step introduces the ethanone group via oxidation reactions, using reagents such as oxidizing acids or peroxides.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up through continuous flow chemistry techniques, ensuring better control over reaction parameters and improving yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The thiazepane and thiophen rings can undergo oxidation, forming sulfoxides and sulfones.
Reduction: : Reduction of the thiazepane ring can lead to ring-opening reactions.
Substitution: : The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the thiophen ring and the thiazepane scaffold.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Nucleophiles like alkyl halides and thiols are employed in substitution reactions.
Major Products:
Oxidation: : Sulfoxides, sulfones
Reduction: : Ring-opened thiazepane derivatives
Substitution: : Alkylated or thiolated products
Wirkmechanismus
The compound's mechanism of action is primarily governed by its ability to interact with biological macromolecules through its reactive functional groups. The cyclopentylthio and thiazepan moieties can bind to specific protein targets, inhibiting their function or modulating their activity. This interaction can affect various molecular pathways, including enzyme inhibition and receptor modulation, making it a potential lead compound in drug discovery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophen Derivatives: : Such as 2-(thiophen-2-yl)ethanone
Thiazepane Derivatives: : Such as 1,4-thiazepane-4-carboxylic acid
Thioether-Containing Compounds: : Such as 2-(cyclopentylthio)acetic acid
Comparison
Structural Uniqueness: : The combination of a cyclopentylthio group with a 1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan structure makes this compound unique compared to other thiophen and thiazepane derivatives.
Reactivity: : Its reactivity profile is distinct due to the presence of multiple functional groups, allowing for diverse chemical transformations.
In essence, 2-(Cyclopentylthio)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a compound of significant interest across various scientific disciplines, providing unique opportunities for research and application.
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S3/c18-16(12-22-13-4-1-2-5-13)17-8-7-15(14-6-3-10-21-14)23(19,20)11-9-17/h3,6,10,13,15H,1-2,4-5,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPJSQMZYWCZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
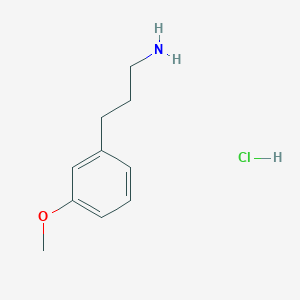
![4-[3-(2,4-Dimethoxyphenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2803134.png)
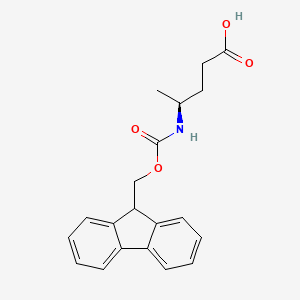
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile](/img/structure/B2803136.png)
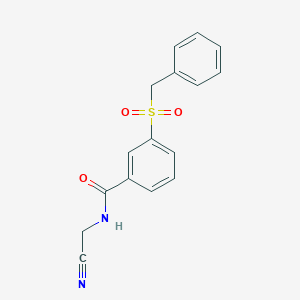
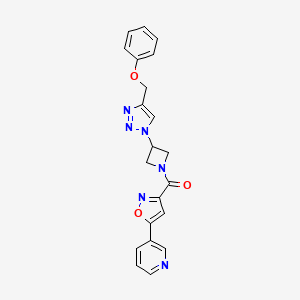
![5-Bromopyrido[2,3-d]pyrimidin-4-ol](/img/structure/B2803139.png)
![N'-(4-chlorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2803142.png)
![2-(4-acetylphenoxy)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2803146.png)
![4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2803148.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide](/img/structure/B2803149.png)
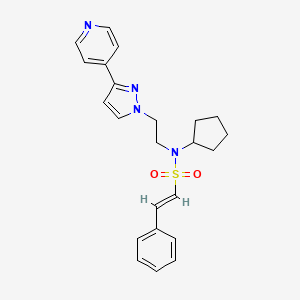
![(2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B2803153.png)
